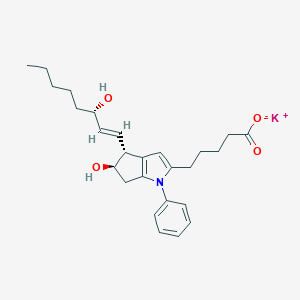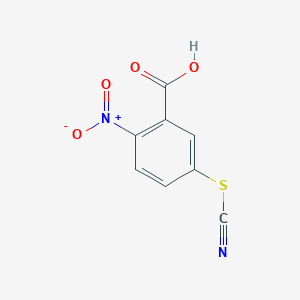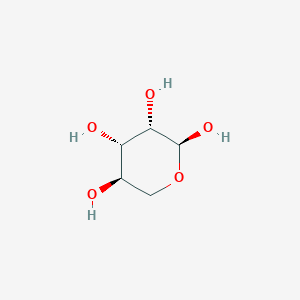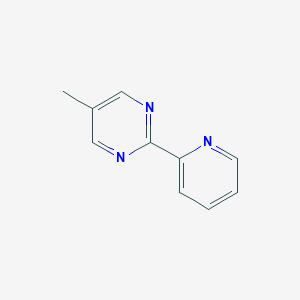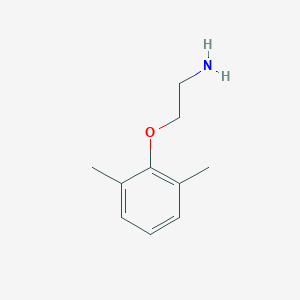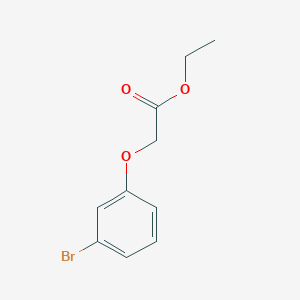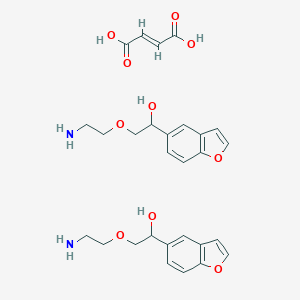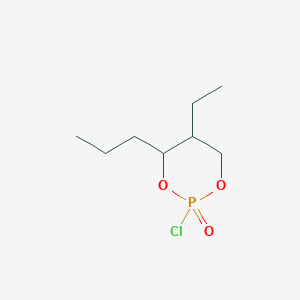
2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane, commonly known as CPP, is a phosphorothioate insecticide that is widely used in agriculture. It belongs to the organophosphate class of pesticides and is known for its potent insecticidal properties. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism Of Action
CPP acts as an irreversible inhibitor of AChE by binding covalently to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemical And Physiological Effects
CPP has been shown to have a wide range of effects on the nervous system, including inhibition of AChE, disruption of synaptic transmission, and alteration of ion channels. In addition, CPP has been shown to induce oxidative stress and inflammation in various tissues, including the liver and brain.
Advantages And Limitations For Lab Experiments
CPP is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, CPP is also toxic to humans and animals, and caution must be taken when handling this compound. In addition, CPP is not specific to AChE and can also inhibit other enzymes, such as butyrylcholinesterase, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CPP. One area of interest is the development of new insecticides based on the structure of CPP. Another area of interest is the study of the effects of CPP on non-neuronal tissues, such as the immune system and the cardiovascular system. Finally, the development of new methods for detecting and quantifying CPP in environmental samples may be of interest for monitoring the levels of this compound in the environment.
Synthesis Methods
CPP can be synthesized by reacting 2-chloro-5-ethyl-1,3,2-dioxaphosphorinane with propyl mercaptan and then oxidizing the resulting product with hydrogen peroxide. The reaction yields CPP, which is a colorless liquid with a pungent odor.
Scientific Research Applications
CPP has been widely used as a tool in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that is critical for the proper functioning of the nervous system. CPP has been used to study the role of AChE in various physiological processes, including muscle contraction, neurotransmission, and cognition.
properties
CAS RN |
10140-93-9 |
|---|---|
Product Name |
2-Chloro-5-ethyl-2-oxo-4-propyl-1,3,2-dioxaphosphorinane |
Molecular Formula |
C8H16ClO3P |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
2-chloro-5-ethyl-4-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C8H16ClO3P/c1-3-5-8-7(4-2)6-11-13(9,10)12-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
UDNWWDKGKIGFKO-UHFFFAOYSA-N |
SMILES |
CCCC1C(COP(=O)(O1)Cl)CC |
Canonical SMILES |
CCCC1C(COP(=O)(O1)Cl)CC |
Other CAS RN |
10140-93-9 |
synonyms |
2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



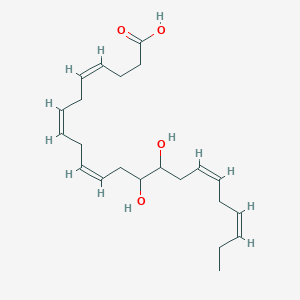
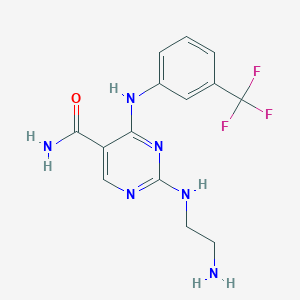
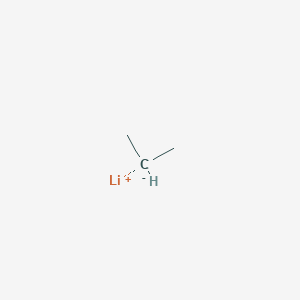
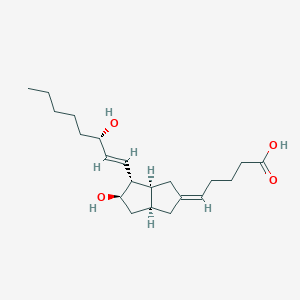
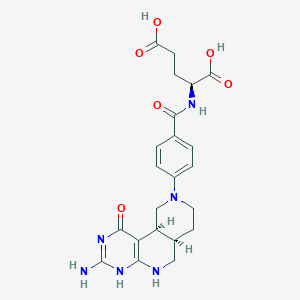
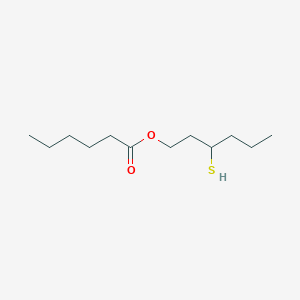
![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
